molecular formula C19H19N3O3S B2835650 1-[7-(4-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxylic acid CAS No. 1243102-02-4

1-[7-(4-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxylic acid

Cat. No.: B2835650
CAS No.: 1243102-02-4
M. Wt: 369.44
InChI Key: LNIDDYOTENEZNS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thieno[3,2-d]pyrimidin-2-yl group, a piperidine ring, and a carboxylic acid group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thieno[3,2-d]pyrimidin-2-yl group suggests that the compound could have interesting electronic properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the carboxylic acid group could make the compound acidic .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of novel compounds related to 1-[7-(4-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxylic acid and their potential biological activities have been a subject of scientific investigation. These compounds are synthesized through various chemical reactions and evaluated for their potential therapeutic applications, such as anti-angiogenic, DNA cleavage, antimicrobial, and anti-inflammatory activities.

Anti-Angiogenic and DNA Cleavage Activities

A study by Vinaya et al. (2017) focused on the synthesis of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. These compounds showed significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents by inhibiting the formation of blood vessels and exerting cytotoxic effects through DNA interaction (Vinaya et al., 2017).

Antimycobacterial Activity

Kumar et al. (2008) discovered antimycobacterial spiro-piperidin-4-ones with potent activity against Mycobacterium tuberculosis. The synthesis approach was atom economic and stereoselective, leading to compounds with significant in vitro and in vivo efficacy against both drug-susceptible and multidrug-resistant strains of tuberculosis (Kumar et al., 2008).

Anticancer Agents from Benzodifuranyl Derivatives

Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showing significant COX-2 inhibition, analgesic, and anti-inflammatory activities. These findings indicate the therapeutic potential of these compounds as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

Gangjee et al. (2008) synthesized classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates. These compounds exhibited potent dual inhibitory activity against thymidylate synthase and dihydrofolate reductase, highlighting their potential in cancer therapy (Gangjee et al., 2008).

Future Directions

Compounds with similar structures have been studied for their therapeutic potential , suggesting that this compound could also have interesting biological properties. Future research could focus on exploring these properties and developing potential applications for this compound.

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of thieno[3,2-d]pyrimidines, which are known for their diverse biological activities . .

Mode of Action

Thieno[3,2-d]pyrimidines are known to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Thieno[3,2-d]pyrimidines are known to be involved in a variety of biological activities, suggesting that they may affect multiple pathways

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of thieno[3,2-d]pyrimidines , it is likely that this compound could have multiple effects at the molecular and cellular levels

Properties

IUPAC Name

1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-11-4-6-12(7-5-11)14-10-26-16-15(14)20-19(21-17(16)23)22-8-2-3-13(9-22)18(24)25/h4-7,10,13H,2-3,8-9H2,1H3,(H,24,25)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIDDYOTENEZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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